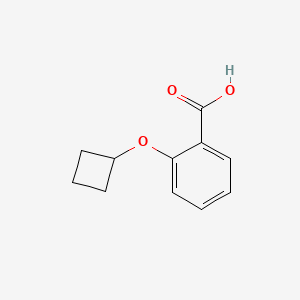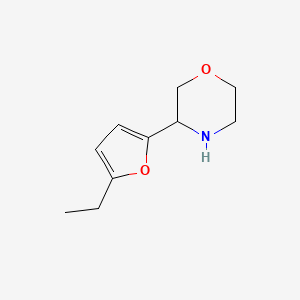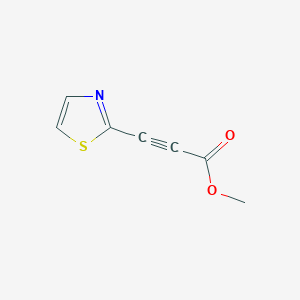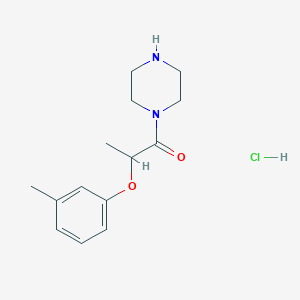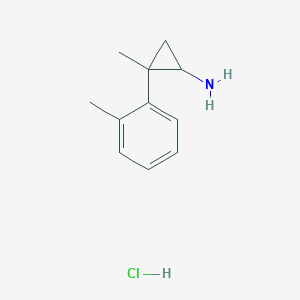
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride
Descripción general
Descripción
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 1354951-37-3. It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its IUPAC name and InChI code. For 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine, the IUPAC name is 2- (2-methylphenyl)cyclopropanamine and the InChI code is 1S/C10H13N/c1-7-4-2-3-5-8 (7)9-6-10 (9)11/h2-5,9-10H,6,11H2,1H3 .Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
- Dehydrochlorination of Chloroform: N,N-Bis(silatranylmethyl)methylamine reacts with chloroform, resulting in amine hydrochloride and dichlorocarbene. This reaction demonstrates the use of cyclopropane-based compounds in chemical synthesis (Lazareva & Lazarev, 2011).
- Deamination of Cyclopropylamines: Examining the deaminations of trans-2-methyl- and 2-phenylcyclopropylamine hydrochlorides, which produce allylic chloride, indicates the reactivity of cyclopropane derivatives in acidic conditions (Wiberg & Österle, 1999).
Ring-Opening Reactions
- Ring-Opening of Activated Cyclopropanes: The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles at room temperature demonstrates the utility of cyclopropane derivatives in synthesizing complex molecules (Lifchits & Charette, 2008).
Cyclopropene and Cyclopropane Derivatives
- Cyclopropenone Oximes Synthesis: The preparation of cyclopropenone oxime hydrochlorides and their reaction with isocyanates, forming diazaspiro[2.3]hexenones, highlights the use of cyclopropane derivatives in producing novel chemical structures (Yoshida et al., 1988).
- Synthesis of Aminoalkyl Cyclopropanes: The preparation of various 2-(2-aminoalkyl)-1-hydroxycyclopropanes shows the versatility of cyclopropane derivatives in synthesizing bioactive compounds (Baird, Huber, & Clegg, 2001).
Thermostabilization Applications
- Polypropylene Thermostabilization: The synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines from cycloalkylphenol demonstrates the application of cyclopropane derivatives in material science, particularly as stabilizers in polypropylene (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Synthesis of Biologically Active Compounds
- Synthesis of Ticagrelor Building Block: The hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key step in synthesizing Ticagrelor, an antiplatelet drug, illustrates the importance of cyclopropane derivatives in pharmaceutical synthesis (Wang, Liu, & Tsai, 2019).
Polymerization and Materials Science
- Radical Polymerization of Cyclic Monomers: The polymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, derived from cyclopropane, in forming polymers with unique properties, demonstrates the utility of cyclopropane derivatives in advanced materials synthesis (Moszner et al., 2003).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel: The use of amine derivatives in corrosion inhibition of mild steel in acidic medium highlights another practical application of cyclopropane and related compounds (Boughoues et al., 2020).
Propiedades
IUPAC Name |
2-methyl-2-(2-methylphenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-3-4-6-9(8)11(2)7-10(11)12;/h3-6,10H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDUEGOJHABMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423424.png)
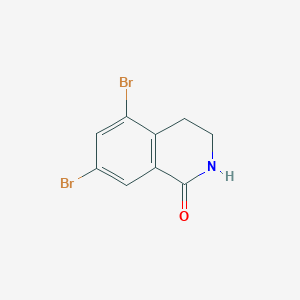
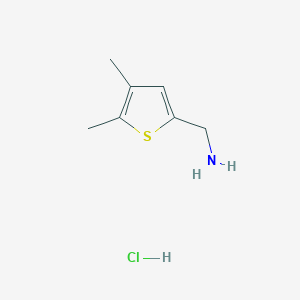
![[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B1423428.png)
![4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline](/img/structure/B1423432.png)
![{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B1423435.png)
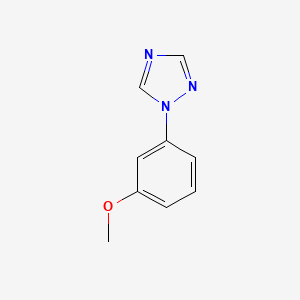
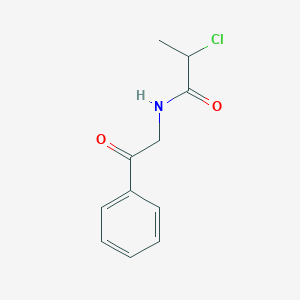
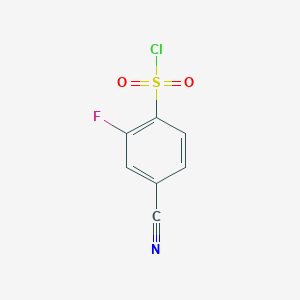
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)
